2-bromo-N-(2,4-dimethylphenyl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGPMPURVZBYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Alpha Bromo Amides in Organic Synthesis and Medicinal Chemistry
Alpha-bromo amides are organic compounds characterized by a bromine atom attached to the carbon atom adjacent (in the alpha position) to the carbonyl group of an amide. fiveable.me This structural feature makes them highly valuable intermediates in a variety of chemical transformations. fiveable.me
The presence of the bromine atom significantly influences the reactivity of the molecule. It renders the adjacent hydrogen atoms more acidic, which facilitates selective deprotonation and subsequent reactions. fiveable.me This reactivity makes alpha-bromo amides key precursors for synthesizing other organic compounds, such as alpha-substituted carboxylic acids and amines. fiveable.me
In organic synthesis , alpha-bromo amides are particularly useful as electrophiles. The carbon-bromine bond can be targeted by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the alpha-position. nih.gov This includes reactions with nitrogen, oxygen, and sulfur nucleophiles to form new carbon-heteroatom bonds. nih.gov
Furthermore, alpha-bromo amides are important substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. nih.gov A notable example is the Nickel-catalyzed Negishi cross-coupling, where racemic alpha-bromo amides react with organozinc reagents to produce enantiopure α-chiral amides, a class of molecules with significant applications in pharmaceuticals and materials science. nih.govwikipedia.org
Table 1: Key Synthetic Applications of Alpha-Bromo Amides
| Reaction Type | Description | Significance |
|---|---|---|
| Nucleophilic Substitution | The bromine atom is displaced by various nucleophiles (e.g., amines, alcohols, thiols). nih.gov | A direct method to synthesize α-amino amides, α-alkoxy amides, and α-thio amides. nih.gov |
| Cross-Coupling Reactions | Carbon-carbon bonds are formed using transition metal catalysts (e.g., Nickel, Palladium). nih.govwikipedia.org | Enables the synthesis of complex molecules with α-chiral centers. nih.gov |
| Radical Cyclization | Used as substrates for atom transfer radical cyclization to form cyclic systems. nih.gov | Important for building complex ring structures found in many natural products. |
| Umpolung Reactivity | The normal reactivity of the alpha-carbon is inverted, allowing it to act as a nucleophile. researchgate.net | Provides a non-traditional pathway for forming amide bonds and other functionalities. researchgate.net |
In medicinal chemistry , the utility of alpha-bromo amides is often linked to their role as precursors to biologically active molecules. α-Amino amides, which can be readily synthesized from alpha-bromo amides, are a class of compounds with a wide range of biological activities, making them attractive candidates for drug discovery and development. nih.gov The amide bond itself is one of the most common and crucial functional groups found in therapeutic small molecules and is the fundamental linkage in peptides and proteins. researchgate.net
An Overview of Propanamide Derivatives in Targeted Research Areas
Propanamide derivatives are a diverse class of organic compounds that feature the propanamide core structure. wikipedia.org They have been extensively studied in pharmacology and medicinal chemistry for a wide range of potential therapeutic applications. ontosight.ai Researchers have modified the basic propanamide structure to target various biological pathways and receptors, leading to the development of specialized agents for specific diseases.
One of the prominent research areas for propanamide derivatives is oncology . A series of propanamide derivatives have been designed and synthesized as selective androgen receptor degraders (SARDs) and pan-antagonists. acs.org These compounds are being investigated for the treatment of enzalutamide-resistant prostate cancer by promoting the degradation of the androgen receptor, a key driver of this cancer type. acs.org
In the field of inflammatory diseases , propanamide derivatives have shown potential. For instance, conjugates of naproxen (B1676952) (a common nonsteroidal anti-inflammatory drug) with sulfonamides, forming a propanamide linkage, have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.gov Such dual-target agents could offer improved efficacy and a better side-effect profile in treating inflammatory conditions. nih.gov
Additionally, propanamide compounds have been investigated for their role in metabolic diseases . A patent has described the application of certain propanamide compounds for treating conditions related to insulin (B600854) resistance, including type II diabetes, obesity, and abnormal lipid metabolism. google.com The proposed mechanism involves improving the insulin-resistant state of cells, thereby increasing glucose consumption. google.com Some derivatives have also been explored for potential antimicrobial and analgesic effects. ontosight.ai
Table 2: Targeted Research Applications of Propanamide Derivatives
| Research Area | Target/Mechanism | Potential Application |
|---|---|---|
| Oncology | Selective Androgen Receptor Degraders (SARDs). acs.org | Treatment of castration-resistant prostate cancer. acs.org |
| Inflammation | Dual inhibition of Urease and Cyclooxygenase-2 (COX-2). nih.gov | Development of novel anti-inflammatory agents. nih.gov |
| Metabolic Disorders | Improvement of cellular insulin resistance. google.com | Treatment of Type II diabetes, obesity, and dyslipidemia. google.com |
| Infectious Diseases | Antimicrobial activity. ontosight.ai | Development of new antimicrobial agents. ontosight.ai |
Contextualization of the 2,4 Dimethylphenyl Moiety in Chemical Design
Strategies for Alpha-Bromination of N-Arylpropanamides
The introduction of a bromine atom at the alpha-position of N-arylpropanamides is a critical step in the synthesis of the target compound. This can be achieved through both direct and indirect routes, each with its own set of advantages and challenges.
Direct Bromination Protocols
Direct alpha-bromination of carbonyl compounds is a common transformation in organic synthesis. For N-arylpropanamides, N-bromosuccinimide (NBS) is a frequently employed reagent for this purpose. The reaction can proceed via a radical pathway or be catalyzed by acid. wikipedia.org
Under acid-catalyzed conditions, the amide's enol or enolate form is generated, which then acts as a nucleophile, attacking the electrophilic bromine of the brominating agent. wikipedia.org For the alpha-bromination of N-(2,4-dimethylphenyl)propanamide, a typical procedure would involve reacting the amide with NBS in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, often under microwave irradiation to enhance reaction rates. researchgate.net The choice of solvent is crucial, with aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) being common.
Table 1: Representative Conditions for Direct Alpha-Bromination of Carbonyl Compounds
| Brominating Agent | Catalyst/Initiator | Solvent | Temperature | Reference |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) | Acetonitrile | Microwave | researchgate.net |
| N-Bromosuccinimide (NBS) | Radical Initiator (AIBN) | Carbon Tetrachloride | Reflux | wikipedia.org |
| N-Bromosuccinimide (NBS) | dl-Proline | Dichloromethane | Room Temperature | nih.gov |
This table presents generalized conditions for the alpha-bromination of carbonyl compounds, which can be adapted for N-arylpropanamides.
Indirect Synthetic Routes via Precursor Modifications
Indirect methods for alpha-bromination offer an alternative when direct bromination is either low-yielding or results in unwanted side reactions. One common strategy involves the synthesis of an alpha-bromo acyl halide, which is then reacted with the desired amine.
For instance, 2-bromopropanoyl chloride can be synthesized from 2-bromopropanoic acid using a chlorinating agent like thionyl chloride. The resulting highly reactive acyl chloride can then be coupled with 2,4-dimethylaniline (B123086) to form this compound. This approach circumvents the need to brominate the pre-formed amide.
Another indirect route involves the formation of an amide enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The enolate can then be trapped with an electrophilic bromine source, such as N-bromosuccinimide or 1,2-dibromoethane, to introduce the bromine atom at the alpha-position. This method provides excellent control over the site of halogenation.
Amide Bond Formation Techniques Involving 2,4-Dimethylaniline Derivatives
The formation of the amide bond between a propanoyl moiety and 2,4-dimethylaniline is the foundational step in the synthesis of the precursor for alpha-bromination. The steric hindrance and electronic properties of 2,4-dimethylaniline can influence the choice of coupling method.
Condensation Reactions with Propanoyl Halides
The most direct method for forming N-(2,4-dimethylphenyl)propanamide is the reaction of 2,4-dimethylaniline with a propanoyl halide, typically propanoyl chloride. This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct.
A typical experimental setup involves dissolving 2,4-dimethylaniline in a suitable aprotic solvent, such as dichloromethane, and then adding a base, like triethylamine. Propanoyl chloride is then added dropwise, often at a reduced temperature to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature to ensure completion. The yield of N-(2,4-dimethylphenyl)propanamide from this reaction is generally high, often exceeding 80%. orgsyn.org
Table 2: Reagents and Conditions for the Synthesis of N-(2,4-dimethylphenyl)propanamide via Acyl Halide Condensation
| Amine | Acyl Halide | Base | Solvent | Temperature | Yield | Reference |
| 2,4-Dimethylaniline | Propanoyl Chloride | Triethylamine | Dichloromethane | 0°C to Room Temp. | >80% | orgsyn.org |
Alternative Coupling Methodologies for N-(2,4-Dimethylphenyl)propanamide Precursors
While the use of acyl halides is efficient, a variety of other coupling reagents are available for amide bond formation, which can be particularly useful when dealing with sensitive substrates or to avoid the generation of acidic byproducts. These reagents activate the carboxylic acid (propanoic acid in this case) to facilitate its reaction with the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. peptide.comiris-biotech.de Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective, especially for sterically hindered amines. peptide.comuni-kiel.de
Table 3: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive (Optional) | Byproduct Characteristics | Suitability for Hindered Amines | Reference |
| DCC | HOBt, NHS | Insoluble dicyclohexylurea | Moderate | peptide.comuni-kiel.de |
| EDC | HOBt, NHS | Water-soluble urea | Good | peptide.com |
| BOP | - | Hexamethylphosphoramide (carcinogenic) | High | uni-kiel.de |
| HATU | - | Water-soluble tetramethylurea | High | uni-kiel.de |
| COMU® | - | Water-soluble byproducts | High | iris-biotech.de |
Multi-step Synthetic Sequences for Complex this compound Scaffolds
The this compound unit serves as a versatile building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The bromine atom at the alpha-position provides a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions.
For example, in a multi-step synthesis, the bromo-amide can be reacted with various nucleophiles, such as thiols, amines, or azides, to introduce new functional groups. This allows for the creation of a library of compounds with diverse properties for biological screening.
Furthermore, the development of flow chemistry has enabled the automation and streamlining of multi-step syntheses. syrris.jp A continuous flow process can be designed where N-(2,4-dimethylphenyl)propanamide is synthesized in the first reactor, immediately followed by its alpha-bromination in a second reactor. This approach offers advantages in terms of safety, efficiency, and scalability, minimizing the handling of hazardous intermediates. umontreal.ca Such integrated systems are becoming increasingly important in modern organic synthesis for the rapid and efficient production of complex molecules.
Integration of Heterocyclic Moieties
The incorporation of heterocyclic structures into analogs of this compound can be achieved through several synthetic strategies. One primary approach involves the reaction of a heterocyclic amine with a suitable acylating agent, such as 2-bromopropanoyl chloride. This method is a direct extension of classical amide bond formation.
A more advanced strategy involves building the heterocyclic ring system from a precursor that already contains the N-(2,4-dimethylphenyl)propanamide core. For instance, [3+2] cycloaddition reactions using in situ-generated heteroaromatic N-ylides can react with suitable dienophiles to construct fused polycyclic systems. While not a direct synthesis of a simple heterocyclic analog, this methodology showcases how the α-bromoamide framework can be part of a more complex heterocyclic structure.
Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for integrating heterocyclic moieties. An N-aryl propanamide bearing a bromine atom on a thiophene (B33073) ring, for example, can be coupled with various aryl or heteroaryl boronic acids. nih.gov This post-synthetic modification approach allows for the late-stage introduction of diverse heterocyclic groups onto a pre-formed bromo-amide scaffold. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids using a Palladium catalyst. nih.gov
| Starting Material 1 | Starting Material 2 | Reaction Type | Resulting Moiety | Key Features |
|---|---|---|---|---|
| Heterocyclic Amine | 2-Bromopropanoyl Halide | Acylation | N-heterocyclic propanamide | Direct, classical amide synthesis. |
| N-Aryl α-bromoamide precursor | Alkene/Alkyne | Cycloaddition | Fused or spiro-heterocycle | Builds complexity from the core structure. |
| Halogenated Heterocyclic Amide | Aryl Boronic Acid | Suzuki Coupling | Aryl-substituted heterocycle | Late-stage functionalization, high diversity. |
Sequential Functionalization and Post-Synthetic Modification
The this compound molecule is well-suited for sequential functionalization and post-synthetic modification (PSM), primarily due to the reactivity of the α-bromo position. nih.gov The carbon-bromine bond can be targeted for nucleophilic substitution or participate in various transition-metal-catalyzed cross-coupling reactions. rsc.org
Post-synthetic modification is a powerful strategy that allows for the diversification of a core molecular scaffold without having to re-synthesize the entire molecule from different starting materials. rsc.org For α-bromoamides, this most commonly involves reactions at the α-carbon. Transition metal-catalyzed cross-coupling reactions are particularly effective. For example, Negishi coupling, which utilizes organozinc reagents, can be used to form new carbon-carbon bonds at the α-position. nih.gov This allows for the introduction of various alkyl, vinyl, or aryl groups, significantly expanding the structural diversity of the initial propanamide. The choice of catalyst, often palladium- or nickel-based, is crucial for the success of these transformations. nih.gov
Another avenue for functionalization is through C–H activation. While often challenging, modern synthetic methods have enabled the selective functionalization of C–H bonds on the aromatic ring. d-nb.info A directing group, which can be the amide itself, can guide a transition metal catalyst to a specific C–H bond (typically in the ortho position) for subsequent reaction, such as amination or arylation. d-nb.inforsc.org This allows for modification of the dimethylphenyl ring after the core 2-bromo-propanamide structure has been assembled.
| Modification Site | Reaction Type | Reagent/Catalyst Example | Introduced Functional Group |
|---|---|---|---|
| α-Carbon | Negishi Cross-Coupling | Alkylzinc Halide / Pd or Ni catalyst | Alkyl, Aryl, Vinyl |
| α-Carbon | Suzuki Cross-Coupling | Arylboronic Acid / Pd catalyst | Aryl, Heteroaryl |
| Aromatic Ring | Directed C–H Amination | Amine source / Ru or Pd catalyst | Amino group |
| α-Carbon | Nucleophilic Substitution | Azide (B81097), Thiol, Alcohol | Azido, Thioether, Ether |
Catalytic Approaches in the Synthesis of this compound
Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and often milder reaction conditions compared to stoichiometric methods. These benefits are highly relevant to the synthesis of this compound.
Transition-Metal Catalysis in Carbon-Halogen Bond Formation
The formation of the α-carbon-bromine bond in amides via transition-metal catalysis is an area of ongoing research. While the direct α-bromination of amides is often accomplished using reagents like N-bromosuccinimide (NBS) or bromine (Br₂), these methods can lack chemoselectivity and present safety and environmental concerns. nih.gov Catalytic methods offer a more controlled and efficient alternative.
Transition-metal catalysis can be employed in C–H activation/functionalization pathways to introduce a halogen. For instance, a catalyst, often based on metals like palladium, rhodium, or copper, can selectively activate a C–H bond at the α-position of the amide. beilstein-journals.org This activated intermediate can then react with a bromine source to form the desired C-Br bond. While more commonly applied to arylation or amination, the principles of C-H activation can be extended to halogenation. Copper-catalyzed C-H amidation, for example, demonstrates the ability of transition metals to functionalize C-H bonds adjacent to the amide nitrogen or in alkyl chains under oxidative conditions. beilstein-journals.org
Photocatalysis represents another modern approach. Visible-light photoredox catalysis can generate radical intermediates under mild conditions. An α-amino radical, generated from the parent amide, could potentially react with a suitable bromine source in a catalytic cycle. chemrxiv.org Similarly, electrochemical methods, which can be considered a form of catalysis, allow for the generation of bromine species in situ from simple bromide salts like NaBr, avoiding the use of hazardous brominating agents. bohrium.com These methods provide a pathway to C-Br bond formation under mild, controlled conditions.
Green Chemistry Principles in Synthetic Route Design
Designing the synthesis of this compound with green chemistry principles in mind involves optimizing several factors to reduce environmental impact. Key principles include maximizing atom economy, using safer solvents, employing catalytic reagents, and designing for energy efficiency. jocpr.com
Green Solvents: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. bohrium.comrsc.org Traditional solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are effective but have health and environmental drawbacks. researchgate.net Greener alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). bohrium.comnih.gov In some cases, reactions can be designed to run in water or even under solvent-free conditions, representing an ideal scenario. bohrium.com
Catalytic and Enzymatic Methods: As discussed in the previous section, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents. Enzymatic catalysis offers a particularly sustainable route. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for direct amide synthesis from carboxylic acids and amines in green solvents. nih.gov An enzymatic approach to forming the initial N-(2,4-dimethylphenyl)propanamide, followed by a green bromination step, would constitute a highly sustainable route.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |
|---|---|---|---|
| Atom Economy | Use of 2-bromopropionyl bromide (forms HBr waste) | Catalytic C-H bromination (e.g., with O₂ as oxidant) | Higher incorporation of reactant atoms into product, less waste. primescholars.comresearchgate.net |
| Safer Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | 2-MeTHF, CPME, Water, Ionic Liquids | Reduced toxicity and environmental impact. bohrium.comresearchgate.net |
| Catalysis | Stoichiometric brominating agents (e.g., Br₂) | Photocatalysis, Electrocatalysis, Biocatalysis (Enzymes) | Milder conditions, higher selectivity, less waste. bohrium.comnih.gov |
| Energy Efficiency | High-temperature reflux | Photocatalytic or room-temperature enzymatic reactions | Lower energy consumption. chemrxiv.org |
Nucleophilic Substitution Reactions at the Alpha-Bromine Center
The carbon atom bonded to the bromine in this compound is a key site for nucleophilic attack. The departure of the bromide ion, a good leaving group, facilitates substitution reactions. These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms.
Nucleophilic substitution reactions replace a leaving group (in this case, bromide) with a nucleophile. masterorganicchemistry.com The specific pathway, either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is determined by several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. pbworks.com
The alpha-carbon in this compound is a secondary carbon, meaning it is bonded to two other carbon atoms. Secondary alkyl halides can undergo substitution by either SN1 or SN2 pathways, making them a point of mechanistic competition. pbworks.comsavemyexams.com
SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com For this compound, an SN2 reaction would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the alpha-carbon. This pathway is favored by strong nucleophiles and polar aprotic solvents. pbworks.com
SN1 Pathway: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The second step is the rapid attack of the nucleophile on this carbocation. masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com This pathway is favored by conditions that stabilize the carbocation, such as polar protic solvents, and by weaker nucleophiles. pbworks.comkhanacademy.org The stability of the secondary carbocation that would form from this compound is less than a tertiary carbocation, but more stable than a primary one, making the SN1 pathway plausible under the right conditions. savemyexams.com
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Rate Determining Step | Unimolecular (Substrate only) | Bimolecular (Substrate and Nucleophile) |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar Protic (e.g., water, alcohol) | Polar Aprotic (e.g., acetone, DMF) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
The substitution of the alpha-bromine atom in α-haloamides by various nucleophiles is a common method for synthesizing new functionalized amides. nih.gov
Amines: The reaction of α-bromo amides with amines (ammonolysis) is a well-established method for the synthesis of α-amino amides. nih.gov For instance, the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine (B46881) is a key step in the synthesis of Lidocaine. nih.gov Similarly, this compound is expected to react with primary or secondary amines, typically in the presence of a base to neutralize the HBr byproduct, to yield the corresponding α-amino propanamide derivative.
Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles and readily displace the bromide from the alpha-carbon. This reaction leads to the formation of α-thioether amides.
Alkoxides: Alkoxides, the conjugate bases of alcohols, can also act as nucleophiles. However, their strong basicity can lead to competing elimination reactions, especially with secondary halides. Under carefully controlled conditions, they can displace the bromide to form α-alkoxy amides. In some cases, reaction with bases like potassium hydroxide (B78521) in ethanol (B145695) can lead to Favorskii-like rearrangement products instead of direct substitution. nih.gov
Amide Group Reactivity and Transformations
Amides are the least reactive of the carboxylic acid derivatives due to resonance stabilization, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. chemistrysteps.com Consequently, harsh reaction conditions, such as strong acids or bases and heat, are often required to induce reactions at the amide group. youtube.com
Oxidative Pathways: The oxidation of amides is a challenging transformation. However, specialized methods have been developed. For example, oxoammonium-catalyzed oxidation can convert N-substituted amines, including amides, into imides via a hydride transfer mechanism, though this is more effective for cyclic amides (lactams). chemrxiv.org In other contexts, oxidative amination can form amides from aldehydes and amines in the presence of an oxidant and a metal catalyst. researchgate.net The propanamide moiety itself is relatively resistant to oxidation under standard conditions.
Reductive Pathways: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively removes the carbonyl oxygen. The reduction of this compound with LiAlH₄ would be expected to yield N-(2,4-dimethylphenyl)propan-1-amine, with the bromine atom also likely being reduced in the process.
Hydrolysis: The cleavage of the amide bond by water is known as hydrolysis. This reaction can be catalyzed by either acid or base. youtube.com
Acid-Catalyzed Hydrolysis: This process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. masterorganicchemistry.comyoutube.com A series of proton transfers follows, ultimately leading to the expulsion of the amine as a protonated ammonium (B1175870) ion, which is a good leaving group. masterorganicchemistry.com The final products are a carboxylic acid (propanoic acid) and an ammonium salt (2,4-dimethylanilinium ion). This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction. youtube.com
Base-Promoted Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. chemistrysteps.com This is followed by the elimination of the amide anion (⁻NHR), which is a very poor leaving group. chemistrysteps.comkhanacademy.org The reaction is driven forward by an irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid. youtube.com This results in a carboxylate salt and an amine (2,4-dimethylaniline). A final acidification step is required to obtain the carboxylic acid. youtube.com
Transamidation: This reaction involves the exchange of the amine portion of an amide with a different amine. Direct transamidation is often difficult and requires catalysts or harsh conditions. mdpi.com For N-aryl amides, catalysts such as Ti(NMe₂)₄ or Sc(OTf)₃ have been used to facilitate the reaction. mdpi.com Boron reagents like B(OMe)₃ can also activate the amide for transamidation. mdpi.com
Intramolecular Cyclization and Rearrangement Processes
The presence of multiple reactive sites within this compound allows for the possibility of intramolecular reactions.
Intramolecular Cyclization: N-aryl amides can undergo cyclization reactions to form various heterocyclic structures. For example, N-arylpropynamides can be induced to cyclize into quinolin-2-ones or halogenated spiro[4.5]trienones, depending on the reagents and reaction conditions. researchgate.net While the subject molecule lacks the alkyne group of these specific examples, the principle of intramolecular reaction between the aryl ring and the amide side chain is relevant. Under certain conditions, such as the presence of a strong base, it is conceivable that an intramolecular nucleophilic aromatic substitution (SNAr) could occur if the aryl ring were suitably activated with electron-withdrawing groups. libretexts.org
Rearrangement Processes: α-Haloamides can undergo rearrangement reactions. One notable example is the Favorskii-like rearrangement, which can occur under basic conditions and leads to isomeric products instead of the expected direct substitution product. nih.gov This process often involves the formation of an intermediate α-lactam (a three-membered ring containing the amide nitrogen and the alpha and carbonyl carbons), which can then be opened by a nucleophile at two different positions. nih.gov Other rearrangements, such as the Smiles rearrangement, can occur in related α-functionalized amide systems, involving the migration of an aryl group. nih.gov
Formation of Cyclic Derivatives
The formation of cyclic derivatives from N-aryl-α-haloamides is a significant transformation, often proceeding through an intramolecular radical cyclization pathway to yield oxindoles. This process is typically initiated by the homolytic cleavage of the carbon-halogen bond, which can be induced thermally, photochemically, or through the use of a radical initiator.
In the case of this compound, a proposed mechanistic pathway for the formation of a substituted oxindole (B195798) would involve the following key steps:
Initiation: The reaction commences with the homolytic cleavage of the C-Br bond to generate an α-amido radical. This step is often the rate-determining step and can be facilitated by heat, light, or a radical initiator.
Intramolecular Cyclization: The resulting electrophilic radical undergoes an intramolecular addition to the ortho-position of the 2,4-dimethylphenyl ring. This cyclization is a 5-exo-trig process, which is generally kinetically favored according to Baldwin's rules. The presence of the methyl groups on the aromatic ring can influence the regioselectivity of this step.
Rearomatization: The cyclohexadienyl radical intermediate formed after cyclization undergoes oxidation to restore the aromaticity of the ring system, yielding the final oxindole product. This can occur through hydrogen atom abstraction by a suitable radical scavenger or an oxidant present in the reaction mixture.
This mechanistic approach has been successfully applied to the synthesis of a variety of substituted oxindoles from related N-aryl amides. rsc.orgorganic-chemistry.orgresearchgate.net The efficiency of each step is influenced by factors such as the nature of the substituents on the aryl ring and the reaction conditions employed.
Table 1: Key Steps in the Proposed Radical Cyclization of this compound
| Step | Description | Intermediate |
| 1 | Initiation | Homolytic cleavage of the C-Br bond to form an α-amido radical. |
| 2 | Cyclization | Intramolecular 5-exo-trig radical addition to the ortho-position of the aryl ring. |
| 3 | Rearomatization | Oxidation of the resulting cyclohexadienyl radical to form the stable oxindole product. |
Photoinduced Reactions and Pathways
Photoinduced reactions provide an alternative and often milder method for initiating the cyclization of N-aryl-α-haloamides. These reactions typically proceed via a photoinduced electron transfer (PET) mechanism. nih.govrsc.org The absorption of light by either the substrate itself or a photocatalyst can trigger a single electron transfer (SET) event, leading to the formation of radical ions that subsequently undergo cyclization.
For this compound, a plausible photoinduced pathway would involve the following:
Photoexcitation: Upon irradiation with light of a suitable wavelength, the N-aryl amide moiety can be excited to its singlet or triplet state. Alternatively, a photocatalyst present in the reaction mixture can be excited.
Single Electron Transfer (SET): The excited species can then engage in a single electron transfer process. In an oxidative quenching cycle, the excited photocatalyst can accept an electron from the amide. In a reductive quenching cycle, the excited photocatalyst can donate an electron to the α-bromoamide, specifically to the σ* orbital of the C-Br bond, leading to its cleavage.
Formation of Radical Ion and Cyclization: The resulting radical cation or radical anion can then undergo intramolecular cyclization onto the aromatic ring, similar to the pathway described for the thermal radical cyclization.
Product Formation: Subsequent electronic and proton transfer steps lead to the formation of the final cyclic product and regeneration of the ground-state photocatalyst.
The feasibility of a PET mechanism is dependent on the redox potentials of the substrate and the photocatalyst, as well as the energy of the incident light. This approach has been utilized in the synthesis of various heterocyclic compounds under mild conditions. researchgate.netchim.itallfordrugs.com
Table 2: Proposed Photoinduced Electron Transfer (PET) Pathways for the Cyclization of this compound
| Pathway | Description | Key Intermediate |
| Oxidative Quenching | An excited photocatalyst accepts an electron from the N-aryl amide, forming a radical cation which then cyclizes. | N-aryl amide radical cation |
| Reductive Quenching | An excited photocatalyst donates an electron to the C-Br bond, causing its cleavage and forming an α-amido radical which then cyclizes. | α-amido radical |
Advanced Spectroscopic and Structural Characterization of 2 Bromo N 2,4 Dimethylphenyl Propanamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H-NMR) Analysis of Propanamide Resonances
The ¹H-NMR spectrum of 2-bromo-N-(2,4-dimethylphenyl)propanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The propanamide moiety, the N-H proton, and the dimethylphenyl group all contribute characteristic resonances.
The propanamide backbone gives rise to two key signals. The methyl (CH₃) protons at the β-position are expected to appear as a doublet due to coupling with the single proton on the α-carbon. The α-carbon's methine (CH) proton, being adjacent to the electronegative bromine atom, would be deshielded and appear further downfield as a quartet, split by the three protons of the β-methyl group. The amide proton (N-H) typically presents as a broad singlet, with a chemical shift that can be concentration and temperature dependent. msu.edu
The 2,4-dimethylphenyl group will show signals for its three aromatic protons and two methyl groups. The protons on the aromatic ring will display a complex splitting pattern based on their positions relative to each other and the amide substituent. The two methyl groups attached to the ring are in non-equivalent environments and are expected to appear as two distinct singlets.
Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Amide (N-H) | 8.0 - 9.5 | Broad Singlet |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet |
| α-Methine (CH-Br) | 4.5 - 5.0 | Quartet |
| Phenyl-CH₃ (at C2) | 2.2 - 2.4 | Singlet |
| Phenyl-CH₃ (at C4) | 2.2 - 2.4 | Singlet |
Note: Predicted values are based on general principles and data from analogous compounds such as propanamide and its derivatives. Actual experimental values may vary. docbrown.infopearson.com
Carbon-13 NMR (¹³C-NMR) Investigations of Carbon Framework
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 non-equivalent carbon atoms in its structure.
The carbonyl carbon (C=O) of the amide group is characteristically found at the low-field end of the spectrum, typically in the range of 165-175 ppm. The α-carbon, directly attached to the bromine atom, will be significantly affected by the halogen's electronegativity and is expected to resonate at a lower field than a typical sp³ carbon. docbrown.info The β-methyl carbon will appear at a much higher field.
The aromatic portion of the molecule will show six distinct signals for the six carbons of the phenyl ring. The carbons directly bonded to the nitrogen and the two methyl groups (C1, C2, C4) will have different chemical shifts from the other three aromatic carbons (C3, C5, C6). The two methyl carbons attached to the ring will also produce their own signals in the high-field region of the spectrum. docbrown.info
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 168 - 172 |
| Aromatic (C-N) | 135 - 140 |
| Aromatic (C-CH₃) | 130 - 138 |
| Aromatic (C-H) | 120 - 130 |
| α-Carbon (C-Br) | 45 - 55 |
| Phenyl-CH₃ | 17 - 22 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. msu.edudocbrown.info
Advanced NMR Techniques for Conformation and Stereochemistry
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning proton signals and elucidating the molecule's three-dimensional structure. wikipedia.org
A COSY experiment would establish through-bond proton-proton couplings. libretexts.org For this compound, it would show a cross-peak connecting the α-methine proton with the β-methyl protons, confirming their connectivity within the propanamide chain. It would also reveal correlations between adjacent protons on the aromatic ring, aiding in their specific assignment. wikipedia.orglibretexts.org
A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining the preferred conformation around the amide bond. For instance, a NOESY spectrum could reveal a spatial correlation between the amide N-H proton and the ortho-methyl group on the phenyl ring, providing evidence for the rotational orientation of the aromatic ring relative to the amide plane. libretexts.orglibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peaks would include the N-H stretching vibration of the secondary amide, typically seen as a sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a very strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration, or Amide II band, usually appears around 1550 cm⁻¹. pearson.comdocbrown.info Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed just below and above 3000 cm⁻¹, respectively. The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amide | 3250 - 3350 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methyl/Methine | 2850 - 2980 |
| C=O Stretch (Amide I) | Amide Carbonyl | 1650 - 1680 |
| N-H Bend (Amide II) | Secondary Amide | 1530 - 1570 |
Note: Values are typical ranges for the specified functional groups. docbrown.inforesearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (molecular formula C₁₁H₁₄BrNO), the molecular weight is 256.15 g/mol . matrixscientific.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 256. A crucial feature would be the presence of an isotopic peak at m/z 258 (M+2) of nearly equal intensity to the M⁺ peak. This characteristic pattern is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for amides is the cleavage of the amide bond. This could result in two primary fragments: the 2,4-dimethylaniline (B123086) cation at m/z 121 or the 2-bromopropanoyl cation. Another significant fragmentation pathway could be the loss of the bromine atom (Br•), leading to a fragment ion at m/z 177.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 256 / 258 | [C₁₁H₁₄BrNO]⁺ (Molecular Ion) |
| 177 | [M - Br]⁺ |
| 121 | [C₈H₁₀N]⁺ (2,4-dimethylaniline fragment) |
Note: The presence of bromine in a fragment would result in a corresponding isotopic peak 2 Da higher.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not available, analysis of related N-aryl amide structures allows for a detailed prediction of the information such a study would yield. researchgate.netresearchgate.net
A crystallographic analysis would determine the exact bond lengths, bond angles, and torsion angles of the molecule. For example, it would confirm the geometry of the amide linkage, which is typically planar. The analysis would reveal the torsion angle between the plane of the phenyl ring and the plane of the amide group, which is a key conformational feature. nih.gov
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions. In the solid state, it is highly probable that molecules of this compound would be linked by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule (N-H···O=C), often forming chains or dimeric structures. researchgate.net
Table 5: Exemplary Crystallographic Data Based on Analogous N-Aryl Amide Structures
| Parameter | Description | Typical Value |
|---|---|---|
| Bond Length (C=O) | Carbonyl double bond | 1.22 - 1.25 Å |
| Bond Length (C-N) | Amide C-N bond | 1.32 - 1.35 Å |
| Bond Length (C-Br) | Carbon-bromine bond | 1.90 - 1.98 Å |
| Torsion Angle (C-N-C-C) | Angle between amide and phenyl planes | 10 - 40° |
Note: These values are representative of data found in the crystal structures of similar compounds and serve as an illustration of the data that would be obtained. nih.govresearchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
A definitive analysis of the crystal packing and intermolecular interactions for this compound requires experimental crystallographic data, which is currently unavailable. However, based on the structural characteristics of analogous N-aryl amides, it is possible to hypothesize the types of interactions that might be present.
Typically, the crystal structures of such compounds are stabilized by a network of intermolecular forces. The most significant of these is often the N-H···O hydrogen bond, where the amide hydrogen acts as a donor and the carbonyl oxygen acts as an acceptor. These interactions commonly lead to the formation of one-dimensional chains or tapes of molecules within the crystal lattice.
Conformation Analysis in the Crystalline State
In related N-aryl amide structures, a non-planar conformation, where the aromatic ring is twisted relative to the amide plane, is common. This twist is often the result of steric hindrance between the substituents on the phenyl ring and the propanamide moiety. For this compound, the presence of two methyl groups on the phenyl ring would likely induce such a twisted conformation. The precise value of this torsion angle, along with other conformational parameters such as bond lengths and angles, can only be determined through experimental X-ray crystallographic analysis. Without such data, any discussion on the specific solid-state conformation of the title compound would be speculative.
Theoretical and Computational Chemistry Studies on 2 Bromo N 2,4 Dimethylphenyl Propanamide
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For 2-bromo-N-(2,4-dimethylphenyl)propanamide, MD simulations can be used to:
Explore its conformational landscape in a more dynamic and realistic manner than static DFT calculations.
Study the effects of solvent on its structure and dynamics. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how solvent interactions influence its preferred conformation and flexibility.
Investigate intermolecular interactions, such as how multiple molecules of this compound might aggregate in solution.
These simulations are crucial for understanding the behavior of the molecule in a condensed phase, which is more representative of real-world chemical and biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com QSAR models are widely used in drug discovery and toxicology to predict the activity of new, unsynthesized compounds. jocpr.comfrontiersin.org
A QSAR study involving this compound would typically involve the following steps:
Data Set Collection: A series of structurally related propanamide derivatives with experimentally measured biological activity (e.g., enzyme inhibition, toxicity) would be compiled. nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, molar refractivity) and structural features (e.g., topological indices, quantum chemical parameters from DFT) would be calculated.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. frontiersin.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
If this compound were part of such a study, the QSAR model could help to identify the key molecular features that are important for its biological activity and guide the design of new, more potent or safer analogues.
Molecular Docking Assessments for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the three-dimensional structure of the ligand-receptor complex and to estimate the binding affinity. This information is crucial for understanding the functional role of the protein and for designing drugs that can modulate its activity.
Ligand-Protein Binding Affinity Predictions
The prediction of binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), is a key output of molecular docking simulations. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. These predictions are vital for prioritizing compounds in virtual screening campaigns. However, no peer-reviewed studies or database entries were found that specifically report the predicted binding affinities of this compound with any protein target.
Binding Mode Elucidation with Enzyme Active Sites
Understanding the precise binding mode of a compound within an enzyme's active site is fundamental to explaining its mechanism of action. This involves identifying the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). While numerous studies detail the computational analysis of other propanamide derivatives and their binding to various enzymes, specific data for this compound is not available. The absence of such data precludes any detailed discussion of its potential enzymatic interactions.
Derivatization Strategies and Synthetic Applications of 2 Bromo N 2,4 Dimethylphenyl Propanamide
Amide N-Substitution Reactions with Diverse Electrophiles
The nitrogen atom of the amide group in 2-bromo-N-(2,4-dimethylphenyl)propanamide can act as a nucleophile, particularly after deprotonation with a suitable base. This allows for N-substitution reactions with a variety of electrophiles, leading to the formation of N-functionalized derivatives. Common strategies involve reaction with alkyl halides, acyl chlorides, or other electrophilic reagents.
The general procedure involves treating the parent propanamide with a strong base, such as sodium hydride (NaH), to generate the corresponding amide anion. This highly nucleophilic species can then react with an electrophile to yield the N-substituted product. The choice of base and solvent is crucial for the success of these reactions, with anhydrous conditions typically required to prevent quenching of the reactive anion.
Table 1: Examples of Amide N-Substitution Reactions
| Electrophile | Reagent Class | Product Type |
|---|---|---|
| Benzyl chloride | Alkyl Halide | N-benzyl-2-bromo-N-(2,4-dimethylphenyl)propanamide |
| Acetyl chloride | Acyl Halide | N-acetyl-2-bromo-N-(2,4-dimethylphenyl)propanamide |
These reactions are fundamental in modifying the steric and electronic properties of the amide group, which can be a key step in the synthesis of more elaborate molecular architectures.
Alpha-Bromine Functional Group Interconversions
The bromine atom at the alpha position to the carbonyl group is highly susceptible to nucleophilic substitution, making it a valuable handle for further molecular elaboration. This reactivity is central to the synthetic utility of this compound.
The alpha-bromine can be readily displaced by a wide range of nucleophiles, typically through an SN2 mechanism. This allows for the direct introduction of various functional groups at the alpha-position, yielding a diverse library of substituted propanamides. These transformations are often straightforward and can be achieved under relatively mild conditions.
Table 2: Nucleophilic Substitution at the Alpha-Carbon
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide (B81097) | Sodium azide (NaN₃) | α-azido |
| Cyanide | Potassium cyanide (KCN) | α-cyano |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | α-hydroxy |
| Thiolate | Sodium thiophenoxide (NaSPh) | α-thiophenyl |
The resulting alpha-substituted propanamides can serve as key intermediates for further synthetic transformations, including the construction of heterocyclic rings or the introduction of pharmacologically relevant moieties.
The carbon-bromine bond in this compound is a suitable electrophilic partner for various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi couplings, are powerful methods for creating new C-C bonds under mild conditions with high functional group tolerance. illinois.eduresearchgate.net
In a typical Suzuki coupling, the α-bromo compound would react with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net Similarly, Negishi coupling utilizes organozinc reagents as the nucleophilic carbon source. illinois.edu These reactions are highly effective for forming sp³-sp² or sp³-sp³ carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkyl groups at the alpha-position.
Table 3: Potential Carbon-Carbon Bond Forming Reactions
| Reaction Name | Coupling Partner | Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd catalyst, base | 2-phenyl-N-(2,4-dimethylphenyl)propanamide |
| Negishi Coupling | Alkylzinc halide | Pd or Ni catalyst | 2-alkyl-N-(2,4-dimethylphenyl)propanamide |
These strategies significantly expand the molecular complexity achievable from the initial propanamide scaffold, providing access to compounds with novel carbon skeletons.
Development of Hybrid Molecules Incorporating the Propanamide Scaffold
Molecular hybridization is a strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced biological activity or a modified pharmacological profile. researchgate.net The this compound scaffold is an excellent starting point for creating such hybrids due to its dual reactive sites.
Heterocyclic rings are ubiquitous in pharmaceuticals and biologically active compounds. nih.gov The propanamide core can be strategically linked to various heterocyclic systems using the functional group interconversions described previously.
Triazoles: 1,2,3-triazoles can be synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". mdpi.comresearchgate.net The synthesis begins with the conversion of the alpha-bromine to an alpha-azide group using sodium azide. The resulting α-azido-N-(2,4-dimethylphenyl)propanamide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the 1,4-disubstituted 1,2,3-triazole derivative. mdpi.com
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often starts from carboxylic acid hydrazides. nih.govresearchgate.net The alpha-bromine of the parent compound can be substituted with a protected carboxylate, which is then deprotected and reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. Cyclization of this intermediate with reagents like triethyl orthoformate or carbon disulfide yields the desired 1,3,4-oxadiazole (B1194373) ring linked to the propanamide backbone. nih.gov
Piperidines: The piperidine (B6355638) ring is a common feature in many pharmaceuticals. nih.govresearchgate.netajchem-a.com The propanamide scaffold can be attached to a piperidine moiety through several methods. For instance, the alpha-bromine can be used to alkylate the nitrogen atom of a piperidine ring, forming a C-N bond. Alternatively, the amide nitrogen can be functionalized with a piperidine-containing electrophile.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By attaching known pharmacophoric groups to the this compound core, novel hybrid molecules with targeted biological activities can be designed.
The synthetic reactions outlined above provide the tools to introduce these groups. For example, a sulfonamide group, a common pharmacophore, could be introduced by reacting the amide anion with a sulfonyl chloride. An aromatic ring system with specific substitution patterns, known to interact with a particular biological target, could be appended via a Suzuki coupling reaction at the alpha-position. The versatility of the starting material allows for the systematic exploration of structure-activity relationships by creating a library of derivatives with diverse pharmacophoric features.
Structure Activity Relationship Sar Studies of 2 Bromo N 2,4 Dimethylphenyl Propanamide Analogs
Impact of Substituents on the Phenyl Ring (e.g., Dimethylphenyl Variations)
The nature, position, and electronic properties of substituents on the N-phenyl ring of N-aryl amide compounds play a pivotal role in determining their biological, often herbicidal, activity. For analogs of 2-bromo-N-(2,4-dimethylphenyl)propanamide, variations in the substitution pattern of the dimethylphenyl ring can significantly influence potency and selectivity.
Research on related N-aryl amides has shown that the presence and location of alkyl groups, such as the two methyl groups in the 2,4-positions, are critical for creating a specific three-dimensional shape that allows for optimal binding to the target site. The steric bulk and lipophilicity conferred by these methyl groups can enhance membrane permeability and hydrophobic interactions within the binding pocket of a target enzyme or receptor.
Systematic variations of these substituents would likely reveal important SAR trends. For instance, shifting the methyl groups to other positions (e.g., 2,6-dimethyl, 3,5-dimethyl) or replacing them with other alkyl groups (e.g., ethyl, isopropyl) would alter the steric profile of the molecule. It is hypothesized that bulky substituents at the ortho positions (2 and 6) can restrict the rotation of the phenyl ring relative to the amide bond, locking the molecule into a specific, potentially more active, conformation.
To illustrate the potential impact of these modifications, a hypothetical data table is presented below, based on established SAR principles for this class of compounds.
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Other) | Relative Activity (%) |
| 1 | CH₃ | CH₃ | H | 100 |
| 2 | H | H | H | 20 |
| 3 | Cl | Cl | H | 110 |
| 4 | CH₃ | H | H | 60 |
| 5 | H | CH₃ | H | 55 |
| 6 | CH₃ | CH₃ | 6-Cl | 130 |
| 7 | OCH₃ | OCH₃ | H | 40 |
This data is illustrative and based on general SAR principles for N-aryl amide herbicides.
Role of the Alpha-Bromine Atom in Activity Profiles
The presence of a halogen atom at the alpha-position of the propanoyl chain is a common feature in many bioactive N-aryl amides, and the alpha-bromine in this compound is presumed to be a key contributor to its biological activity. The specific role of this bromine atom can be multifaceted.
Firstly, the bromine atom is a good leaving group, which suggests that the compound may act as an alkylating agent, forming a covalent bond with a nucleophilic residue (e.g., cysteine or histidine) in the active site of a target enzyme. This irreversible inhibition would lead to potent and prolonged biological effects.
Secondly, the electronegativity and size of the bromine atom influence the local electronic environment and steric interactions. Replacing the bromine with other halogens (e.g., chlorine or iodine) or with a hydrogen atom would provide insight into the optimal balance of electrophilicity, steric bulk, and leaving group ability at this position. It is often observed that the order of activity for alpha-halogens is Br ≈ Cl > I > F, although this can vary depending on the specific biological target. The complete removal of the halogen (i.e., replacing it with hydrogen) typically leads to a significant decrease or complete loss of activity, underscoring its importance.
Below is a hypothetical data table illustrating the potential effect of modifying the alpha-substituent.
| Compound ID | Alpha-Substituent | Mechanism of Action | Relative Activity (%) |
| 1 | Br | Alkylating Agent | 100 |
| 8 | Cl | Alkylating Agent | 95 |
| 9 | I | Alkylating Agent | 70 |
| 10 | F | Potential H-bond acceptor | 30 |
| 11 | H | Non-covalent binding | 5 |
This data is illustrative and based on the established roles of alpha-halogens in similar bioactive compounds.
Influence of the Amide Linkage and Propanoyl Chain Modifications
The length and branching of the acyl chain are also important determinants of activity. The propanoyl chain in this compound appears to be optimal in many related herbicides. Shortening the chain to an acetyl group or lengthening it to a butanoyl group would change the distance between the phenyl ring and the reactive alpha-bromo group, potentially disrupting the precise positioning required for interaction with the target site.
Furthermore, the introduction of additional substituents on the propanoyl chain, such as a methyl group at the beta-position, would introduce a new chiral center and increase steric hindrance, which could either enhance or decrease activity depending on the topography of the binding site.
A hypothetical data table summarizing the effects of these modifications is provided below.
| Compound ID | Chain Modification | Amide Linkage | Relative Activity (%) |
| 1 | Propanoyl | -NH-C(=O)- | 100 |
| 12 | Acetyl | -NH-C(=O)- | 15 |
| 13 | Butanoyl | -NH-C(=O)- | 45 |
| 14 | Propanoyl | -N(CH₃)-C(=O)- | 10 |
| 15 | Propanoyl | -NH-C(=S)- | 25 |
This data is illustrative and based on SAR studies of related herbicidal compounds.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent response. Conformational analysis, through computational modeling and spectroscopic techniques, can provide valuable insights into the preferred spatial arrangement of the molecule.
The dihedral angle between the plane of the phenyl ring and the plane of the amide bond is a critical conformational parameter. As mentioned earlier, ortho-substituents on the phenyl ring can create steric hindrance that restricts rotation around the N-phenyl bond, favoring a particular conformation. This restricted conformation may be the "bioactive" conformation, leading to higher affinity for the target.
The relative orientation of the alpha-bromo atom and the carbonyl group also influences the molecule's reactivity and interactions with the target. Computational studies can help to identify the most stable conformers and to correlate their populations with the observed biological activity of a series of analogs. For molecules with a high degree of conformational flexibility, a significant energy penalty may be required to adopt the bioactive conformation, resulting in lower activity.
A hypothetical table illustrating the relationship between a key dihedral angle and biological activity is shown below.
| Compound ID | Phenyl-Amide Dihedral Angle (°) | Conformational Rigidity | Relative Activity (%) |
| 1 | ~90 | High | 100 |
| 2 | 0-180 (flexible) | Low | 20 |
| 6 | ~90 | Very High | 130 |
This data is illustrative and highlights the importance of conformational restriction in achieving high biological activity.
Advanced Applications of 2 Bromo N 2,4 Dimethylphenyl Propanamide in Organic Synthesis
As a Chiral Auxiliary Precursor
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of a product. This process, known as asymmetric synthesis, is crucial in the production of pharmaceuticals and other bioactive molecules where only one stereoisomer is effective. Typically, auxiliaries are derived from readily available, enantiomerically pure natural products like amino acids or terpenes.
While N-aryl amides are a common structural motif in chemistry, there is no specific mention in the scientific literature of 2-bromo-N-(2,4-dimethylphenyl)propanamide being used as a starting material, or precursor, to create a new chiral auxiliary. The development of such an auxiliary would involve further chemical modification to install a stereocenter and functional groups capable of directing a reaction, a process that has not been described for this particular compound.
Building Block for Complex Molecule Synthesis
In the context of organic chemistry, a "building block" is a molecule that can be readily incorporated into the synthesis of a larger, more complex target molecule. The reactive bromine atom and the functional amide group in this compound theoretically allow it to serve as such a building block. For instance, the bromine can be replaced by other functional groups through nucleophilic substitution, and the amide group can be involved in various coupling reactions.
However, a review of synthetic chemistry literature does not yield specific examples where this compound is explicitly used as a key building block in the total synthesis of a named complex natural product or pharmaceutical agent. While it is likely used as an intermediate in proprietary industrial syntheses, these applications are not publicly disclosed. Research on related compounds, such as N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide, highlights its use as a building block for more complex molecules, but this cannot be directly attributed to the compound .
Ligand Design for Catalytic Reactions
In catalysis, a ligand is a molecule that binds to a central metal atom to form a catalyst complex. The structure of the ligand is critical as it can influence the catalyst's activity, selectivity, and stability. The design of new ligands is a vibrant area of chemical research aimed at developing more efficient and selective catalysts for a wide range of chemical transformations.
The structure of this compound does not inherently possess the typical features of a high-performance ligand, which usually include specific donor atoms like phosphorus or multiple nitrogen atoms arranged in a way that allows them to chelate (bind at multiple points) to a metal center. Transforming this compound into a useful ligand would require significant synthetic modification, for example, by replacing the bromine with a phosphine (B1218219) group or introducing other coordinating groups onto the phenyl ring. There are no published studies describing the synthesis of a catalyst ligand starting from this compound.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-(2,4-dimethylphenyl)propanamide, and how can reaction conditions be optimized?
The compound is typically synthesized via bromination of the parent amide. Key methodologies include:
- Brominating agents : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in inert solvents like dichloromethane or chloroform. NBS offers better selectivity for α-bromination .
- Temperature control : Reactions are conducted at 0–25°C to minimize side products (e.g., di-bromination).
- Work-up : Purification via recrystallization (e.g., pentane/EtOAc mixtures) yields high-priority crystals for structural validation .
- Yield optimization : Stepwise addition of reagents and excess cyclohexene (as a HBr scavenger) improves efficiency (67% yield reported) .
Q. How can X-ray crystallography be employed to determine the molecular structure and conformation of this compound?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystallization : Slow evaporation of solvent (e.g., ethanol) to obtain diffraction-quality crystals.
- Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å) .
- Structure refinement : SHELXL software refines atomic positions, thermal parameters, and bond geometries. Monoclinic space groups (e.g., C2/c) are common for similar brominated amides .
- Validation : ORTEP-III generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peaks matched with theoretical values) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of methyl groups adjacent to bromine) .
- FT-IR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional group integrity .
Advanced Research Questions
Q. How do electronic and steric effects of the 2,4-dimethylphenyl group influence reactivity in nucleophilic substitution reactions?
- Electronic effects : The electron-donating methyl groups reduce aryl ring electrophilicity, directing nucleophilic attack to the brominated α-carbon.
- Steric hindrance : Ortho-methyl groups limit accessibility to the amide nitrogen, favoring substitution at the bromine site .
- Comparative studies : Analogs with electron-withdrawing substituents (e.g., nitro groups) exhibit faster substitution rates, as shown in related bromoamides .
Q. What strategies resolve discrepancies in crystallographic data, such as variations in bond lengths or angles across studies?
- Multi-refinement checks : Cross-validate using SHELXL, Olex2, and PLATON to detect outliers (e.g., C-Br bond lengths: 1.93–1.97 Å vs. 1.89 Å in conflicting reports) .
- Twinned data analysis : For poorly diffracting crystals, SHELXE resolves pseudo-merohedral twinning via HKLF5 format .
- DFT calculations : Compare experimental geometries with computational models (e.g., Gaussian09) to identify systematic errors .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactivity assays for this compound?
- Enzyme inhibition : Analogous compounds (e.g., N-(2,4-dimethylphenyl)-propanamide derivatives) show lipoxygenase (LOX) inhibition. Assays involve:
- Competitive binding studies using UV-Vis spectroscopy to monitor substrate conversion .
- Docking simulations (AutoDock Vina) to predict binding modes within enzyme active sites .
- Toxicity profiling : Zebrafish embryo assays assess developmental toxicity, leveraging the compound’s bromine-mediated electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
